molecular formula C15H11N7O3 B5847601 N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine

N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine

Cat. No.: B5847601
M. Wt: 337.29 g/mol
InChI Key: MLVOEATVFJVCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine, commonly known as NBDPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBDPOX is a fluorescent probe that has been used in a variety of biological and chemical assays.

Mechanism of Action

The mechanism of action of NBDPOX involves the interaction of the compound with the target biomolecule or chemical compound. The compound binds to the target molecule and emits fluorescence upon excitation. The intensity of the fluorescence is proportional to the concentration of the target molecule. The mechanism of action of NBDPOX is based on the principle of fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects:
NBDPOX has no known biochemical or physiological effects. The compound is not known to interact with any biological system and is considered to be relatively safe for laboratory use. However, caution should be exercised when handling the compound, as it is a potentially hazardous chemical.

Advantages and Limitations for Lab Experiments

NBDPOX has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be used in a variety of biological and chemical assays. The compound has a high sensitivity and can detect low concentrations of target molecules. NBDPOX also has a high photostability, which allows for prolonged exposure to light without degradation of the fluorescence signal.
However, there are also limitations to the use of NBDPOX in laboratory experiments. The compound has a limited range of excitation and emission wavelengths, which may limit its use in certain applications. NBDPOX also has a relatively low quantum yield, which may limit its sensitivity in some assays.

Future Directions

There are several future directions for the use of NBDPOX in scientific research. One potential application is in the development of new diagnostic tools for disease detection. NBDPOX could be used as a fluorescent probe to detect the presence of disease biomarkers in patient samples. Another potential application is in the development of new drug discovery tools. NBDPOX could be used to screen large libraries of compounds for their ability to interact with target molecules.
In conclusion, N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine (NBDPOX) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been used as a fluorescent probe in a variety of biological and chemical assays and has several advantages for use in laboratory experiments. There are also several future directions for the use of NBDPOX in scientific research, including in the development of new diagnostic tools and drug discovery tools.

Synthesis Methods

The synthesis of NBDPOX involves a series of chemical reactions. The first step involves the reaction of 5-nitro-1H-1,2,3-benzotriazole with formaldehyde to produce N-(5-nitro-1H-1,2,3-benzotriazol-1-yl)methylamine. The second step involves the reaction of N-(5-nitro-1H-1,2,3-benzotriazol-1-yl)methylamine with phenyl isocyanate to produce N-[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine (NBDPOX). The synthesis of NBDPOX is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

NBDPOX has been widely used in scientific research due to its fluorescent properties. The compound has been used as a fluorescent probe to detect the presence of various biomolecules, including proteins, nucleic acids, and lipids. NBDPOX has also been used in chemical assays to detect the presence of various chemical compounds. The compound has been used in a variety of biological and chemical assays, including enzyme assays, protein binding assays, and DNA sequencing.

Properties

IUPAC Name

N-[(5-nitrobenzotriazol-1-yl)methyl]-4-phenyl-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7O3/c23-22(24)11-6-7-13-12(8-11)17-20-21(13)9-16-15-14(18-25-19-15)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVOEATVFJVCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NCN3C4=C(C=C(C=C4)[N+](=O)[O-])N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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